Cas no 1219913-06-0 (N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide)

N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide structure
1219913-06-0 structure
Product name:N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide
CAS No:1219913-06-0
MF:C14H18N2O3
MW:262.304323673248
CID:5906587
PubChem ID:49670569

N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1-hydroxycyclopentyl)methyl]-N'-phenyloxamide
    • VU0525688-1
    • N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
    • 1219913-06-0
    • N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide
    • F5857-6328
    • AKOS024524653
    • N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide
    • Inchi: 1S/C14H18N2O3/c17-12(15-10-14(19)8-4-5-9-14)13(18)16-11-6-2-1-3-7-11/h1-3,6-7,19H,4-5,8-10H2,(H,15,17)(H,16,18)
    • InChI Key: OKHLVEPGBGWLBY-UHFFFAOYSA-N
    • SMILES: C(NCC1(O)CCCC1)(=O)C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 262.13174244g/mol
  • Monoisotopic Mass: 262.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 78.4Ų

N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-6328-5μmol
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-6328-75mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
75mg
$208.0 2023-09-09
Life Chemicals
F5857-6328-4mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
4mg
$66.0 2023-09-09
Life Chemicals
F5857-6328-10mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
10mg
$79.0 2023-09-09
Life Chemicals
F5857-6328-15mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
15mg
$89.0 2023-09-09
Life Chemicals
F5857-6328-20μmol
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-6328-10μmol
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-6328-2μmol
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-6328-5mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
5mg
$69.0 2023-09-09
Life Chemicals
F5857-6328-1mg
N-[(1-hydroxycyclopentyl)methyl]-N'-phenylethanediamide
1219913-06-0
1mg
$54.0 2023-09-09

N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide Related Literature

Additional information on N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide

Introduction to N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide (CAS No. 1219913-06-0)

N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide, a compound with the CAS number 1219913-06-0, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The presence of both cyclopentyl and phenyl groups in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The compound's name, N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide, provides a detailed insight into its chemical composition. The hydroxyl group attached to the cyclopentyl ring suggests a polar interaction capability, which could be exploited in designing molecules with enhanced solubility or specific binding properties. Meanwhile, the phenylethanediamide moiety introduces a secondary amine functionality, which is often pivotal in forming hydrogen bonds and facilitating interactions with biological targets. This dual functionality makes the compound particularly intriguing for researchers looking to develop novel therapeutic agents.

Recent studies have highlighted the importance of structural diversity in drug discovery processes. Compounds like N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide exemplify how modifications at specific positions can lead to significant changes in biological activity. For instance, the cyclopentyl ring can serve as a rigid scaffold that mimics natural biomolecules, while the phenyl group can be tailored to enhance binding affinity to specific enzymes or receptors. Such structural features are increasingly being leveraged to design molecules with improved pharmacokinetic profiles.

In the realm of medicinal chemistry, the development of new derivatives from existing scaffolds is a common strategy to optimize drug-like properties. The compound N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide offers a promising starting point for such modifications. Researchers have been exploring various synthetic pathways to introduce additional functional groups or alter the substitution patterns on the cyclopentyl and phenyl rings. These modifications aim to enhance metabolic stability, reduce toxicity, and improve overall efficacy.

One of the most exciting aspects of this compound is its potential application in targeted drug delivery systems. The combination of hydrophilic and lipophilic regions within its structure suggests that it could be incorporated into polymeric micelles or nanoparticles designed for site-specific delivery. Such systems have shown great promise in improving therapeutic outcomes by ensuring that drugs reach their intended targets with minimal off-target effects. Preliminary computational studies have indicated that N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide could form stable complexes with various biomolecules, further supporting its potential use in this context.

The role of computational chemistry in drug discovery cannot be overstated. Advanced modeling techniques have enabled researchers to predict the behavior of molecules like N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide before they are synthesized in the lab. These predictions help guide synthetic efforts and reduce the time and resources required for hit identification and optimization. For instance, molecular dynamics simulations have been used to study how this compound interacts with potential biological targets at an atomic level, providing valuable insights into its mechanism of action.

Another area where this compound shows promise is in the development of enzyme inhibitors. The presence of both primary and secondary amine functionalities makes it an excellent candidate for designing molecules that can bind tightly to enzyme active sites. Such inhibitors are crucial in treating a wide range of diseases, including cancer and infectious disorders. Recent research has demonstrated that derivatives of N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide can effectively block the activity of key enzymes involved in disease pathways without significant side effects.

The synthesis of complex molecules like N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide presents both challenges and opportunities for chemists. While traditional synthetic routes may be lengthy and require multiple steps, modern techniques such as flow chemistry offer more efficient alternatives. These methods allow for better control over reaction conditions, leading to higher yields and purities. Additionally, green chemistry principles are being increasingly adopted to minimize waste and environmental impact during synthesis.

In conclusion, N-(1-hydroxycyclopentyl)methyl-N'-phenylethanediamide (CAS No. 1219913-06-0) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in advancing therapeutic strategies worldwide.

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